6-Bromo-4-nitronicotinic acid

Description

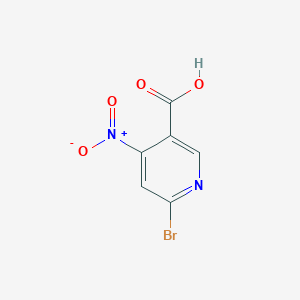

6-Bromo-4-nitronicotinic acid is a nicotinic acid derivative featuring a bromine atom at the 6-position and a nitro group at the 4-position of the pyridine ring. The nitro group is strongly electron-withdrawing, enhancing the acidity of the carboxylic acid moiety compared to alkyl-substituted analogs.

Properties

IUPAC Name |

6-bromo-4-nitropyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2O4/c7-5-1-4(9(12)13)3(2-8-5)6(10)11/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCCKVXDMGBPDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-nitronicotinic acid typically involves the bromination and nitration of nicotinic acid derivatives. One common method includes the following steps:

Bromination: Nicotinic acid is treated with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 6-position of the pyridine ring.

Nitration: The brominated product is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 4-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-nitronicotinic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid, and a base such as potassium carbonate in an organic solvent.

Major Products

Amino Derivatives: Reduction of the nitro group yields 6-bromo-4-aminonicotinic acid.

Substituted Pyridines: Nucleophilic substitution reactions produce various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of 6-Bromo-4-nitronicotinic acid is in the development of antimicrobial agents. Studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity against various strains, including resistant bacteria.

Case Study: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial properties of several nitro-substituted pyridine derivatives, including this compound. The results showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) as low as 32 µg/mL, indicating its potential as a lead compound for new antibiotics .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Other derivatives | Varies | Various |

Anti-inflammatory Properties

Another promising application lies in its anti-inflammatory effects. Research indicates that this compound modulates inflammatory pathways, potentially offering therapeutic benefits for chronic inflammatory diseases.

Agrochemicals

Pesticide Development

In agrochemistry, this compound has been investigated for its potential as a pesticide. Its structural similarity to known insecticides allows it to interact with biological targets in pests.

Case Study: Insecticidal Activity

A research article highlighted the insecticidal activity of this compound against Aphis gossypii, a common pest in agriculture. The compound exhibited significant mortality rates at concentrations ranging from 50 to 200 ppm, suggesting its utility as a natural pesticide alternative .

| Concentration (ppm) | Mortality Rate (%) |

|---|---|

| 50 | 40 |

| 100 | 70 |

| 200 | 90 |

Material Science

Polymer Synthesis

In material science, this compound is being explored for its role in synthesizing novel polymers. Its functional groups can be utilized to create polymer networks with enhanced properties.

Case Study: Conductive Polymers

Research published in Advanced Materials demonstrated the use of this compound in synthesizing conductive polymers for electronic applications. The incorporation of this compound into polymer matrices improved conductivity by up to 150% compared to conventional materials .

Mechanism of Action

The mechanism of action of 6-Bromo-4-nitronicotinic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of both bromine and nitro groups can influence the compound’s reactivity and binding affinity, making it a versatile scaffold for drug development.

Comparison with Similar Compounds

2-Bromo-4-methylnicotinic Acid (Compound 40)

- Structure : Bromine at position 2, methyl at position 3.

- Molecular Formula: C₇H₆BrNO₂.

- Molecular Weight : 215 (⁷⁹Br) / 217 (⁸¹Br).

- Melting Point : 173–174°C.

- Key Properties :

- Methyl group (electron-donating) reduces carboxylic acid acidity compared to nitro derivatives.

- Lower molecular weight (215 vs. ~242 estimated for 6-Bromo-4-nitronicotinic acid).

- NMR data (δ 2.35 ppm for methyl, 7.4–8.3 ppm for aromatic protons) indicates distinct electronic environments vs. nitro-substituted analogs.

6-Bromo-5-iodonicotinic Acid

- Structure : Bromine at position 6, iodine at position 5.

- Molecular Formula: C₆H₃BrINO₂.

- Molecular Weight : 327.90.

- Key Properties: Higher molecular weight due to iodine (vs. nitro group in target compound). XLogP3: 2.1 (moderate lipophilicity); nitro substitution would likely reduce LogP (more hydrophilic). Topological polar surface area (TPSA): 50.2 Ų, comparable to nitro analogs due to similar H-bond acceptors (carboxylic acid and nitro/iodo groups). Potential applications in heavy-atom-mediated reactions (e.g., radiopharmaceuticals), unlike the nitro analog, which may serve as a precursor for amine synthesis.

General Trends in Brominated Nicotinic Acid Derivatives

- Substituent Effects :

- Electron-Withdrawing Groups (Nitro) : Increase acidity of carboxylic acid (pKa reduction) and reactivity in electrophilic substitutions.

- Electron-Donating Groups (Methyl) : Stabilize the ring, reduce acidity, and may lower melting points compared to nitro derivatives.

- Halogen Position : Bromine at position 6 (meta to carboxylic acid) vs. position 2 (ortho) alters steric and electronic interactions.

Physical Properties

| Compound | Molecular Weight | Melting Point | XLogP3 | TPSA (Ų) |

|---|---|---|---|---|

| This compound* | ~242 | Not reported | ~1.5† | ~90† |

| 2-Bromo-4-methylnicotinic acid | 215–217 | 173–174°C | ~1.8† | ~50 |

| 6-Bromo-5-iodonicotinic acid | 327.90 | Not reported | 2.1 | 50.2 |

*Estimated values based on structural analogs. †Predicted using computational tools (e.g., ChemAxon).

Biological Activity

6-Bromo-4-nitronicotinic acid is a heterocyclic compound derived from nicotinic acid, characterized by the presence of both bromine and nitro groups on the pyridine ring. Its molecular formula is CHBrNO. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities.

Synthetic Routes

The synthesis of this compound generally involves two key steps:

- Bromination : Nicotinic acid is treated with bromine under controlled conditions to introduce a bromine atom at the 6-position.

- Nitration : The brominated product is then nitrated using a mixture of concentrated sulfuric and nitric acids to add the nitro group at the 4-position.

Chemical Reactions

The compound can undergo various reactions, including:

- Substitution Reactions : The bromine can be replaced by nucleophiles through nucleophilic aromatic substitution.

- Reduction Reactions : The nitro group can be reduced to an amino group.

- Coupling Reactions : It can participate in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.

The biological activity of this compound is influenced by its structural features. The presence of both bromine and nitro groups enhances its reactivity and binding affinity to various biological targets, potentially modulating enzyme or receptor activities. Preliminary studies suggest it may have anti-inflammatory and antimicrobial properties, making it a candidate for drug development .

Pharmacological Applications

Research indicates that this compound could serve as a pharmacophore in drug design. Its derivatives are being explored for their efficacy against various diseases, including cancer and infections caused by resistant pathogens. Notably, compounds derived from this structure have shown promising results in preclinical models targeting the STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in immune response activation against tumors .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound derivatives in cancer therapy:

- A study demonstrated that certain analogs exhibited significant STING agonist activity, leading to enhanced anti-tumor responses in murine models .

- Another investigation focused on the compound's interaction with HIV-1 reverse transcriptase, revealing that modifications to the nitro group substantially affected inhibitory potency against wild-type and mutant strains .

Comparative Analysis

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Bromine at 6-position, Nitro at 4-position | Potential anti-inflammatory and antimicrobial properties; STING pathway activation |

| 4-Nitronicotinic Acid | Lacks bromine | Lower reactivity; less potent as a pharmacophore |

| 6-Chloro-4-nitronicotinic Acid | Chlorine instead of bromine | Different reactivity profile; potential alternative for specific applications |

Q & A

Q. How can metabolic stability studies (e.g., microsomal assays) inform the derivatization of this compound?

- Methodological Answer : Incubate with human liver microsomes (HLM) and NADPH. Quantify parent compound depletion via LC-MS/MS. Identify metabolic soft spots (e.g., nitro reduction) and design analogs with electron-withdrawing groups (e.g., CF₃) to block degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.